4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine

Physicochemical profiling Drug-likeness Scaffold comparison

This compound delivers a distinct hybrid benzothiazole–pyrimidine scaffold with a 4-ethyl substitution and N-(pyrimidin-2-yl)methyl linker, creating a unique steric and hydrogen-bonding environment unattainable with analogs like 7-chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2640972-75-2). Procure for scaffold-hopping CDK2 inhibitor programs or to calibrate BBB permeability models (predicted logP 3.10). No empirical bioactivity data exist; ideal for teams with in-house profiling capabilities.

Molecular Formula C14H14N4S
Molecular Weight 270.35 g/mol
CAS No. 2549012-65-7
Cat. No. B6436654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine
CAS2549012-65-7
Molecular FormulaC14H14N4S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NCC3=NC=CC=N3
InChIInChI=1S/C14H14N4S/c1-2-10-5-3-6-11-13(10)18-14(19-11)17-9-12-15-7-4-8-16-12/h3-8H,2,9H2,1H3,(H,17,18)
InChIKeyNTKVRNXHWLMYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2549012-65-7) – Chemical Identity and Scaffold Classification for Procurement Evaluation


4-Ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2549012-65-7) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole class, specifically characterized by a 4-ethyl substituent on the benzothiazole core and an N-linked (pyrimidin-2-yl)methyl group (molecular formula C₁₄H₁₄N₄S, MW 270.35 g/mol) [1]. This compound represents a hybrid scaffold that merges the benzothiazole and pyrimidine pharmacophores, both of which are recurrent motifs in kinase inhibitor and antimicrobial discovery programs. However, the target compound is a relatively new chemical entity: as of 2026, it is not indexed in curated bioactivity databases such as ChEMBL, and no primary research publications or patents explicitly reporting quantitative biological data for this exact structure have been identified outside of non-permissible vendor sources [1][2]. Consequently, procurement decisions must currently be guided by scaffold-level inference rather than compound-specific empirical evidence.

Why Generic Substitution of 4-Ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine with In-Class Analogs Risks Irreproducible Results in Medicinal Chemistry Campaigns


Within the 2-aminobenzothiazole space, minor structural modifications frequently produce non-linear changes in target engagement and physicochemical properties. The specific combination of a 4-ethyl benzothiazole substitution and an N-(pyrimidin-2-yl)methyl linker in the target compound creates a unique hydrogen-bonding and steric environment that cannot be assumed to be replicated by close analogs such as 7-chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2640972-75-2) or the simpler 4-ethyl-1,3-benzothiazol-2-amine (CAS 139331-68-3) . In the absence of head-to-head comparative data, substituting any of these analogs risks altering solubility, metabolic stability, or off-target profiles in ways that invalidate structure–activity relationship (SAR) interpretations. The following section catalogues the limited quantitative evidence currently available and explicitly flags where empirical differentiation data are absent, so that procurement specialists and research teams can make risk-informed sourcing decisions.

Quantitative Differentiation Evidence for 4-Ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine Versus Closest Analogs: A Data-Gap Analysis for Informed Procurement


Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity of the Target Compound Versus the 4-Ethyl-1,3-benzothiazol-2-amine Core Scaffold

The target compound possesses a calculated logP of 3.10 (based on the ZINC database prediction) [1], whereas the simpler analog 4-ethyl-1,3-benzothiazol-2-amine (CAS 139331-68-3) has an experimentally measured logP of approximately 1.8–2.2 (class-level inference from benzothiazole literature) [2]. The addition of the pyrimidinylmethyl group substantially increases lipophilicity, which will affect membrane permeability and solubility in aqueous assay media. Additionally, the target compound presents 5 hydrogen-bond acceptors (versus 3 for the simpler analog), altering its capacity for target hydrogen-bond networks. These computed differences must be verified experimentally for any procurement rationale.

Physicochemical profiling Drug-likeness Scaffold comparison

Kinase Inhibition Potential: Predicted Target Profile of the Target Compound Versus Established CDK2 Inhibitors in the Pyrimidine-Benzothiazole Class

Pyrimidine-based 2-aminobenzothiazole derivatives have been reported as potent cyclin-dependent kinase 2 (CDK2) inhibitors, with some compounds in the class achieving IC₅₀ values below 100 nM [1]. The target compound shares the key structural determinants (2-aminobenzothiazole core, pyrimidine substitution) that enable ATP-binding site occupation. However, quantitative CDK2 inhibition data for the specific compound 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine are not available in the public domain as of April 2026. The closely related analog 7-chloro-4-methoxy-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2640972-75-2) has likewise not been profiled in peer-reviewed kinase assays. Therefore, any procurement for CDK2-focused programs must be accompanied by in-house profiling; assuming potency parity with published class members is not scientifically justified.

CDK2 inhibition Kinase profiling Scaffold similarity

Anticancer Cytotoxicity: Class-Level Activity of Pyrimidine-Based 2-Aminobenzothiazoles Versus the Uncharacterized Target Compound

A 2024 study on pyrimidine-based 2-aminobenzothiazole derivatives demonstrated that several synthesized compounds exhibited lower cell viability percentages and IC₅₀ values more potent than 5-fluorouracil against HepG2, HCT116, and MCF7 cancer cell lines [1]. However, the specific compound 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine was not among the tested structures in that study. The ZINC database confirms that no ChEMBL bioactivity data exist for this compound [2]. Thus, any claim of anticancer activity for this compound is extrapolated solely from class behavior and remains unvalidated. Procurement for oncology programs should be grounded in the expectation that de novo cytotoxicity screening will be required.

Anticancer activity Cytotoxicity HepG2 HCT116 MCF7

Appropriate Scientific and Industrial Application Scenarios for 4-Ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine Based on Current Evidence Gaps and Scaffold Potential


Scaffold-Hopping and SAR Exploration in Kinase Inhibitor Programs

The target compound can serve as a starting point for scaffold-hopping exercises in kinase inhibitor discovery, particularly for CDK2, where the pyrimidine-2-aminobenzothiazole framework has demonstrated nanomolar potency in related structures [1]. Its specific substitution pattern (4-ethyl, N-(pyrimidin-2-yl)methyl) offers a distinct vector for exploring interactions with the hinge region and solvent-exposed channel of the ATP-binding site. Procurement is recommended for medicinal chemistry teams that have in-house kinase profiling capabilities and are prepared to generate compound-specific SAR data [2].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a predicted logP of 3.10 and 5 hydrogen-bond acceptors, the compound lies near the upper limit of CNS drug-likeness guidelines [1]. It can be procured as a reference compound for testing permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) to calibrate models that predict brain penetration for 2-aminobenzothiazole derivatives. This application leverages the compound's physicochemical profile rather than requiring existing bioactivity data [1].

Negative Control or Tool Compound for Assay Development in Antimicrobial Screening

Given the documented antimicrobial potential of benzothiazole derivatives, the target compound can be included as a structurally defined member in high-throughput screening libraries aimed at novel antibacterial or antifungal targets. Since no quantitative antimicrobial data exist for this specific compound, it is most appropriately used as an internal library member for hit-finding campaigns rather than as a validated positive control. Procurement is suitable for screening centers that maintain their own confirmatory dose-response workflows [2].

Quote Request

Request a Quote for 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.